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Compound of Interest

Compound Name: 3,5-Dichloro-4-fluorobenzoic acid

Cat. No.: B1591831 Get Quote

An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-4-fluorobenzoic Acid

Introduction: A Key Building Block in Modern
Chemistry
3,5-Dichloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid. As a member of

the fluorinated benzoic acid family, it serves as a crucial intermediate and building block in the

synthesis of complex organic molecules, particularly within the pharmaceutical and

agrochemical industries.[1][2] The strategic placement of two chlorine atoms and a highly

electronegative fluorine atom on the benzoic acid scaffold imparts unique chemical properties

that are highly sought after in drug design.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal

chemistry to enhance pharmacological profiles.[1][3] Fluorine can improve metabolic stability,

binding affinity to target proteins, and lipophilicity, which affects how a drug is absorbed and

distributed in the body.[1][3] This guide provides a detailed examination of the molecular

structure, synthesis, and characterization of 3,5-Dichloro-4-fluorobenzoic acid, offering field-

proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties
The intrinsic properties of a molecule are dictated by its structure. For 3,5-Dichloro-4-
fluorobenzoic acid, these properties make it a versatile solid material for various synthetic
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applications.

Property Value Source

CAS Number 98191-30-1 [4][5][6]

Molecular Formula C₇H₃Cl₂FO₂ [5][6]

Molecular Weight 209.00 g/mol [5][7]

Appearance
Solid, Red-brown crystalline

powder
[5][6]

Melting Point 152°C - 156°C [6]

Boiling Point 317.7°C at 760 mmHg [6]

Density 1.6 ± 0.1 g/cm³ [6]

Solubility

Practically insoluble in water;

Soluble in methanol and N,N-

Dimethylformamide (DMF)

[6]

InChI Key
CRRHVMZOOBWYRG-

UHFFFAOYSA-N
[5][6]

The molecule's structure consists of a central benzene ring. A carboxylic acid group (-COOH) is

attached at position 1. Two chlorine atoms are symmetrically placed at positions 3 and 5,

flanking a fluorine atom at position 4. This substitution pattern creates a plane of symmetry

through the C1-C4 axis, rendering the two aromatic protons at positions 2 and 6 chemically

equivalent.

Synthesis and Purification: A Representative
Protocol
The synthesis of polysubstituted aromatic compounds like 3,5-Dichloro-4-fluorobenzoic acid
requires a strategic, multi-step approach. While numerous specific pathways exist, a common

and logical strategy involves the functionalization of a commercially available, simpler

precursor. The following protocol is a representative example based on established

organohalogen chemistry.[8]
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Expert Rationale: The choice of starting material is critical. Beginning with a precursor that

already contains the desired fluorine and chloro substituents simplifies the synthesis and

avoids harsh fluorination or chlorination steps that can lead to unwanted isomers. The

subsequent steps are designed to introduce the remaining functional groups in a controlled

manner.

Step-by-Step Synthesis Protocol
Nitration of Precursor:

Step: Commercially available 1,3-dichloro-2-fluorobenzene is slowly added to a stirred

mixture of concentrated sulfuric acid and nitric acid at 0-5°C.

Causality: The nitronium ion (NO₂⁺) generated in situ is a powerful electrophile. The

existing halogen substituents are deactivating but direct the incoming nitro group to the

available positions. The reaction is kept cold to control the rate of this highly exothermic

reaction and prevent side-product formation.

Reduction of Nitro Group:

Step: The resulting nitro-intermediate is reduced to an aniline derivative using a reducing

agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H₂ gas

over a palladium catalyst (Pd/C).

Causality: The reduction of the nitro group to an amine (-NH₂) is a fundamental step. The

amine is a versatile functional group that can be readily converted into other

functionalities, most notably through diazotization.

Diazotization of Amine:

Step: The synthesized aniline is treated with sodium nitrite (NaNO₂) in the presence of a

strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.

Causality: The diazonium salt is an excellent intermediate. The -N₂⁺ group is a superb

leaving group (as N₂ gas), allowing for its replacement with a wide variety of substituents

in a Sandmeyer or related reaction. Maintaining low temperatures is critical as diazonium

salts are unstable and can decompose at higher temperatures.
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Carboxylation:

Step: The diazonium salt is subjected to a carbonylation reaction, for instance, using

carbon monoxide (CO) gas with a palladium catalyst, or converted to a nitrile via a

Sandmeyer reaction with copper(I) cyanide, followed by hydrolysis.

Causality: The final step introduces the carboxylic acid group. Hydrolysis of the nitrile

intermediate under acidic or basic conditions is a robust and high-yielding method to

produce the final carboxylic acid product.

Purification:

Step: The crude product is purified by recrystallization from a suitable solvent system,

such as ethanol/water.

Causality: Recrystallization is an effective technique for purifying solid organic compounds.

It exploits differences in solubility between the desired product and impurities at different

temperatures to yield a highly pure crystalline solid.

Synthesis Workflow Diagram
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Caption: A representative multi-step synthesis pathway for 3,5-Dichloro-4-fluorobenzoic acid.
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Analytical Characterization: A Self-Validating
System
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

must be employed. Each technique provides a piece of the structural puzzle, and together they

form a self-validating system that confirms the molecular structure.
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Technique Expected Outcome & Interpretation

¹H NMR

A single signal (singlet) in the aromatic region

(approx. 7.5-8.0 ppm). This is due to the

chemical equivalence of the two protons at

positions 2 and 6, resulting from the molecule's

symmetry. A broad singlet at a higher chemical

shift (>10 ppm) corresponding to the acidic

proton of the carboxylic acid group will also be

present.

¹³C NMR

Expect five distinct signals: one for the

carboxylic carbon (~165-170 ppm), and four for

the aromatic carbons. The symmetry of the

molecule results in fewer signals than the total

number of carbons. The carbon atoms attached

to fluorine will show characteristic splitting (a

large one-bond C-F coupling constant).

IR Spectroscopy

Characteristic absorption bands will be

observed. A very broad peak from ~2500-3300

cm⁻¹ for the O-H stretch of the carboxylic acid.

A sharp, strong peak around 1700 cm⁻¹ for the

C=O (carbonyl) stretch. Strong absorptions in

the fingerprint region (~1000-1200 cm⁻¹)

corresponding to C-F and C-Cl stretching

vibrations.

Mass Spectrometry

The molecular ion peak (M⁺) will appear at m/z

≈ 208. A characteristic isotopic pattern for two

chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) will be

observed with a ratio of approximately 9:6:1,

providing definitive evidence for the presence of

two chlorine atoms.

Analytical Workflow Diagram
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Structural Verification
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Caption: Standard analytical workflow for the structural confirmation of the synthesized product.

Applications in Drug Discovery and Development
Halogenated benzoic acids are privileged structures in medicinal chemistry. The specific

combination of chlorine and fluorine in 3,5-Dichloro-4-fluorobenzoic acid makes it a valuable

precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-

inflammatory and antibacterial agents.[2]

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and

fluorine atoms significantly lowers the pKa of the carboxylic acid group, influencing its

ionization state at physiological pH. This can be critical for interactions with biological targets

or for formulation purposes.

Enhancing Binding Interactions: The halogen atoms can participate in halogen bonding, a

non-covalent interaction with electron-rich atoms in a protein's active site, thereby enhancing

the binding affinity and selectivity of a drug.

Improving Pharmacokinetics: The C-F bond is exceptionally strong and resistant to metabolic

degradation, which can increase the half-life of a drug.[3] The lipophilicity added by the

chlorine atoms can improve the ability of the molecule to cross cell membranes.
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This intermediate is particularly relevant in the synthesis of fluoroquinolone antibiotics, a class

of broad-spectrum antibacterial drugs.[2] The core quinolone structure is often built upon

substituted benzoic acid derivatives.

Safety and Handling
As with any laboratory chemical, proper handling of 3,5-Dichloro-4-fluorobenzoic acid is

essential. Based on available safety data for this and structurally similar compounds, the

following precautions should be observed.[9][10]

Hazards: The compound is classified as a skin and eye irritant.[6] Inhalation of the dust may

cause respiratory irritation.[6][9]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles or a face shield, and a lab coat.[9] Use only in a well-ventilated area

or a chemical fume hood.[6][9]

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye

contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh

air.[11] Seek medical attention if irritation persists.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion
3,5-Dichloro-4-fluorobenzoic acid is more than a simple chemical reagent; it is a carefully

designed molecular tool. Its structure, characterized by a symmetric arrangement of potent

electron-withdrawing halogens on a benzoic acid framework, provides a unique combination of

reactivity and physicochemical properties. A thorough understanding of its synthesis, analytical

validation, and inherent properties is fundamental for its effective use by researchers and

scientists in the development of next-generation pharmaceuticals and other advanced

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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